![molecular formula C9H11ClFNO B2777173 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride CAS No. 2243512-37-8](/img/structure/B2777173.png)
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is a chemical compound with the molecular formula C9H10FNO·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds similar to 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Studies have shown that tetrahydroisoquinoline derivatives can enhance mood and alleviate symptoms of depression through their action on these neurotransmitters .
Neuroprotective Properties
The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The specific mechanisms involve the modulation of signaling pathways related to cell growth and survival .
Drug Development
Given its promising biological activities, this compound is being explored in drug development for various conditions:
- Depression and Anxiety Disorders : As a potential antidepressant.
- Neurodegenerative Diseases : For its neuroprotective effects.
- Cancer Therapy : As an adjunct treatment in oncology.
Synthetic Chemistry
The synthesis of this compound has been optimized to enhance yield and reduce costs. Improved methods for synthesizing tetrahydroisoquinoline derivatives have been reported, which could facilitate further research and development efforts in medicinal chemistry .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models after administration of similar compounds. |
Study B | Neuroprotection | Showed that the compound mitigates oxidative stress-induced neuronal death in vitro. |
Study C | Anticancer Activity | Reported inhibition of tumor cell proliferation in several cancer cell lines with IC50 values indicating potency. |
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptor Interaction: It can interact with receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide: Similar in structure but with a bromide ion instead of chloride.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluorine and hydroxyl groups.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom but has a hydroxyl group at the same position
Uniqueness
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is unique due to the presence of both fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, affecting its interaction with biological targets .
Biological Activity
Overview
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is a chemical compound with the molecular formula C9H10FNO⋅HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting biochemical pathways critical for cellular functions.
- Receptor Modulation : It can interact with receptors on cell surfaces, which modulates cellular responses and signaling pathways involved in growth and apoptosis.
- Pathway Influence : The compound may affect signaling pathways that are crucial for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
- Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.
2. Anticancer Effects
- Preliminary research suggests that the compound may inhibit cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines by modulating apoptotic pathways.
3. Neuroprotective Potential
- Given its structural similarity to other neuroactive compounds, there is ongoing research into its potential as a neuroprotective agent. It may exert protective effects against neurodegenerative diseases by influencing neurotransmitter systems.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Study Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Potential protective effects on neurons |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves hydroxylation of a precursor followed by hydrochloride salt formation. The presence of both fluorine and hydroxyl groups enhances its stability and lipophilicity, which are critical for its biological activity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide | Bromide instead of chloride | Similar antimicrobial properties |
1,2,3,4-Tetrahydroisoquinoline | Lacks fluorine and hydroxyl groups | Less potent in biological assays |
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | No fluorine atom | Reduced stability and activity |
Properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDANKMXUQNCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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